

SD-208 kinase inhibitor library screening

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Compound Focus: SD-208

CAS No.: 627536-09-8

Cat. No.: S542865

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Introduction to SD-208

SD-208 is a novel, potent, and selective small-molecule inhibitor of Protein Kinase D (PKD), an enzyme implicated in multiple aspects of cancer progression [1]. It was identified as a **pan-PKD inhibitor** with low nanomolar potency, meaning it effectively inhibits all three PKD isoforms (PKD1, PKD2, and PKD3) [2]. A key characteristic of **SD-208** is its **efficacy in vivo**; when administered orally, it significantly blocked the growth of prostate tumor xenografts in mice, which distinguishes it from earlier PKD inhibitors and highlights its therapeutic potential [1] [3].

Key Characteristics and Profiling Data

The table below summarizes the core biochemical and cellular properties of **SD-208** as reported in the study [1] [2]:

Property	Description / Value
PKD Inhibition Potency	Low nanomolar range (cell-free assay)
Mode of Action	ATP-competitive
Selectivity	Pan-PKD inhibitor (PKD1, PKD2, PKD3)

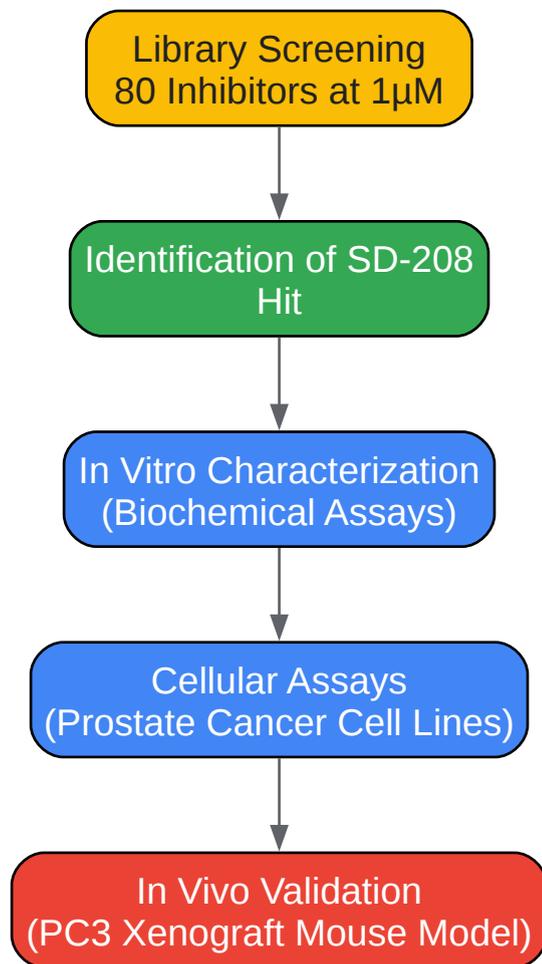
Property	Description / Value
Cellular Activity	Active in cells (inhibits PKD autophosphorylation at Ser910)
Key Cellular Effects	Potent inhibition of cancer cell proliferation, survival, and invasion; induction of G2/M cell cycle arrest.
In Vivo Efficacy	Significantly abrogated growth of PC3 prostate cancer xenografts in nude mice after 24 days of oral administration.
Effect on Biomarkers	Reduced expression of survivin and Bcl-xL in treated tumors.

The following table outlines the key mechanistic findings associated with **SD-208** treatment in prostate cancer cells [1] [2]:

Experimental Context	Observed Mechanistic Effect
DU145 & PC3 Cells	Increase in levels of cyclin-dependent kinase inhibitor p21.
DU145 Cells	Elevated phosphorylation of Cdc2 and Cdc25C.
PC3 Xenograft Tumors	Reduced cell proliferation, increased apoptosis, decreased levels of survivin and Bcl-xL.

Experimental Workflow: From Discovery to Characterization

The diagram below outlines the key experimental stages involved in the identification and validation of **SD-208**.



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Detailed Experimental Protocols

Based on the research article, here are the methodologies for the key experiments cited.

In Vitro Radiometric Kinase Assay for PKD1 Inhibition [1] [2]

This assay was used to screen a library of 80 compounds and confirm **SD-208**'s activity.

- **Recombinant Enzyme:** Kinase-active, GST-tagged human PKD1 (from Enzo Life Sciences) was used.
- **Substrate:** A synthetic peptide derived from HDAC5.
- **Reaction Conditions:** The kinase reaction was carried out in the presence of [γ - ^{32}P]ATP.
- **Measurement:** The incorporation of the radioactive ^{32}P -phosphate into the HDAC5 substrate peptide was measured to quantify kinase activity and its inhibition by **SD-208**.
- **Screening Concentration:** The initial library screen was performed at a compound concentration of **1 μM** .

Cell Proliferation Assay [1]

- **Cell Lines:** Human prostate carcinoma cells (PC3, DU145, LNCaP) were used.
- **Culture:** Cells were maintained according to ATCC recommendations in appropriate media (e.g., Ham's F-12 for PC3, RPMI 1640 for DU145 and LNCaP) supplemented with 10% FBS.
- **Treatment:** Cells were treated with **SD-208**.
- **Assessment:** Potent inhibition of cell proliferation was observed as a result of targeted PKD inhibition. This effect was reversed by overexpressing PKD1 or PKD3 in the cells, confirming the target specificity.

Western Blot Analysis [1] [2]

This method was used to analyze changes in protein expression and phosphorylation.

- **Primary Antibodies:** The following antibodies were used to probe mechanistic changes:
 - **Cell Cycle & Apoptosis:** p21, Cyclin B1, Cdc2, p-Cdc2, Cdc25C, p-Cdc25C, Survivin, Bcl-xL.
 - **PKD Activation:** PKD1, p-S744/748-PKD (activation loop), p-S916-PKD (autophosphorylation site).
- **Sample Preparation:** Whole cell lysates from treated and untreated prostate cancer cells, as well as tumor xenograft samples, were analyzed.

In Vivo Efficacy Study in Mouse Xenograft Model [1] [2]

- **Animal Model:** Nude mice with subcutaneous PC3 prostate cancer cell xenografts.
- **Dosing Regimen:** **SD-208** was administered **orally**.
- **Treatment Duration:** The study lasted for **24 days**.
- **Key Outcome:** Significant abrogation of tumor growth was observed, accompanied by reduced tumor cell proliferation (Ki-67), increased apoptosis (TUNEL), and decreased levels of the PKD biomarkers

survivin and Bcl-xL.

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References

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